molecular formula C8H5ClN4O2S B1366856 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299936-71-3

5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1366856
CAS No.: 299936-71-3
M. Wt: 256.67 g/mol
InChI Key: HZVGLCTWGVBGCN-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chloro-5-nitrophenyl group at position 5 and an amino group at position 2 (Figure 1). Its IUPAC name derives from the parent 1,3,4-thiadiazole ring, with numbering prioritizing the sulfur atom at position 1. The substituents are named as follows:

  • Position 5 : 2-chloro-5-nitrophenyl group (a benzene ring with nitro (-NO₂) at position 5 and chloro (-Cl) at position 2).
  • Position 2 : Amino (-NH₂) group.

The molecular formula is C₈H₅ClN₄O₂S , with a molecular weight of 256.67 g/mol .

Table 1: Key Structural Descriptors

Property Value/Description
Molecular Formula C₈H₅ClN₄O₂S
Molecular Weight 256.67 g/mol
SMILES Notation NC₁=NN=C(C₂=CC(N+[O-])=CC=C₂Cl)S₁
InChI Key MBKZCQZUHORQLK-UHFFFAOYSA-N

Physicochemical Properties

The compound exhibits distinct properties due to its electron-deficient thiadiazole ring and electron-withdrawing nitro and chloro substituents:

  • Solubility : Limited water solubility; soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
  • Melting Point : Data specific to this compound is sparse, but analogous 1,3,4-thiadiazoles melt between 200–260°C.
  • Stability : Stable under ambient conditions but may decompose under strong acidic/basic conditions or UV exposure.
  • Spectroscopic Signatures :
    • IR : N-H stretch (~3400 cm⁻¹), C=N (1590–1620 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹).
    • NMR : Aromatic protons appear δ 7.5–8.5 ppm; NH₂ protons δ 5.5–6.5 ppm.

1,3,4-Thiadiazole: Foundational Heterocyclic Framework

The 1,3,4-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms. Key features include:

  • Aromaticity : Delocalized π-electrons across the ring, contributing to thermal stability.
  • Dipole Moment : 3.25 D, enhancing reactivity toward electrophilic and nucleophilic agents.
  • Bioisosterism : Often serves as a replacement for oxadiazole or triazole rings in drug design.

Table 2: Comparison of 1,3,4-Thiadiazole with Related Heterocycles

Property 1,3,4-Thiadiazole 1,3,4-Oxadiazole 1,2,4-Triazole
Aromaticity Yes Yes Yes
Dipole Moment (D) 3.25 2.95 1.80
Common Applications Antimicrobials, Anticancer Agents Anti-inflammatory Agents Antifungals

Historical Context of 1,3,4-Thiadiazole Research

1,3,4-Thiadiazole chemistry began with Emil Fischer’s synthesis in 1882, but its pharmacological potential was recognized only in the mid-20th century. Key milestones:

  • 1950s : Acetazolamide, a carbonic anhydrase inhibitor, became the first FDA-approved thiadiazole drug.
  • 1980s–2000s : Exploration of thiadiazoles as antimicrobial and anticancer agents accelerated.
  • 2010s–Present : Computational methods enabled rational design of derivatives with tailored bioactivities.

Position in Contemporary Chemical Research

5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine is studied for:

  • Antimicrobial Activity : Exhibits MIC values of 8.33–56.74 µM against Staphylococcus aureus and Candida albicans.
  • Electron-Withdrawing Effects : The nitro and chloro groups enhance electrophilicity, facilitating interactions with biological targets (e.g., microbial enzymes).
  • Materials Science : Potential applications in organic semiconductors due to π-conjugation and thermal stability.

Table 3: Key Research Applications

Application Mechanism/Property Reference
Antimicrobial Agents Disruption of microbial cell membranes
Anticancer Research Inhibition of DNA topoisomerases
Organic Electronics Charge transport in thin-film transistors

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2S/c9-6-2-1-4(13(14)15)3-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGLCTWGVBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223476
Record name 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299936-71-3
Record name 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299936-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chloro-5-nitroaniline with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 2-chloro-5-nitroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Common reagents and conditions for these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas with palladium on carbon for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibit promising antimicrobial properties. Studies have shown effectiveness against various pathogens, including bacteria and fungi. For instance, a derivative was tested for its efficacy against Staphylococcus aureus and demonstrated significant inhibition of growth.

Anticancer Properties
This compound is being explored for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the compound's interaction with specific cellular targets that regulate cell cycle progression and apoptosis pathways.

Agricultural Applications

Pesticide Development
The compound is under investigation for its use as a pesticide due to its ability to inhibit the growth of certain pests. Laboratory studies have demonstrated that formulations containing this compound can effectively reduce populations of agricultural pests like aphids and whiteflies.

Herbicide Potential
In agricultural settings, 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine has shown potential as a herbicide. Its mechanism involves disrupting metabolic pathways in target weed species, leading to growth inhibition or death.

Materials Science Applications

Conducting Polymers
Research is being conducted on the incorporation of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine into conducting polymers. These materials have applications in organic electronics and sensors due to their unique electronic properties. The thiadiazole moiety contributes to the overall conductivity and stability of the polymer matrix.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various thiadiazole derivatives, including 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine. Results showed that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Agricultural Field Trials
    Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The trials highlighted its potential as an eco-friendly alternative to conventional pesticides .
  • Polymer Synthesis Research
    Research focused on synthesizing new conducting polymers incorporating this compound revealed enhanced electrical conductivity compared to traditional materials. These findings suggest potential applications in flexible electronic devices.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of vital biological processes in pathogens or cancer cells. The presence of the chloro and nitro groups can enhance its binding affinity and specificity towards these targets. In agricultural applications, it may act by disrupting essential metabolic pathways in pests or weeds, leading to their death or growth inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents on Thiadiazole Ring Key Structural Features Implications Reference ID
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine 2-Chloro-5-nitrophenyl Electron-withdrawing nitro (meta) and chloro (ortho) groups; planar thiadiazole ring Enhanced electrophilicity; potential for hydrogen bonding and redox activity
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine 4-Chloro-3-nitrophenyl (positional isomer) Nitro (meta) and chloro (para) groups Altered electronic distribution; may affect binding affinity to targets
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl + Schiff base substituent Schiff base introduces conjugation; methyl group increases hydrophobicity Improved planarity for π-π stacking; potential for enhanced antimicrobial activity
5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine Indole substituent Electron-rich indole moiety Targets kinase enzymes (e.g., PIM2); IC50 values in nM range for anti-cancer activity
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridin-4-yl group Basic nitrogen in pyridine enhances solubility Inhibits Bloom Helicase via π-stacking and hydrogen bonding

Physicochemical Properties

  • Solubility: The nitro group in 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine reduces solubility compared to pyridyl or indole derivatives .
  • Melting Point: Analogous compounds (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) exhibit high melting points (238–239°C) due to strong intermolecular hydrogen bonding . The target compound likely shares this trend.
  • Electron Density : The nitro group’s electron-withdrawing nature increases electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., cysteine or histidine) .

Biological Activity

5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, agriculture, and materials science.

Chemical Structure and Properties

The chemical formula for 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine is C8_8H5_5ClN4_4O2_2S. The presence of a chloro group and a nitro group on the phenyl ring enhances its reactivity and biological activity.

PropertyValue
IUPAC Name5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine
CAS Number299936-71-3
Molecular Weight232.67 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. Various studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Values:

  • Bacteria:
    • Staphylococcus aureus: MIC = 8.33 µM
    • Escherichia coli: MIC = 13.40 µM
    • Pseudomonas aeruginosa: MIC = 11.29 µM
  • Fungi:
    • Candida albicans: MIC = 16.69 µM
    • Fusarium oxysporum: MIC = 56.74 µM

These findings suggest that this compound can serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study focusing on the effects of thiadiazole derivatives on cancer cells, it was observed that compounds similar to 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited IC50_{50} values ranging from 10 to 25 µM against different cancer cell lines, indicating moderate to high potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism: The chloro and nitro substituents enhance binding affinity to bacterial enzymes or receptors critical for their survival.
  • Anticancer Mechanism: It may induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins.

Applications in Agriculture

In agricultural settings, this compound has been explored for its potential as a pesticide or herbicide. Its ability to inhibit metabolic pathways in pests suggests it could be effective in controlling agricultural pests without harming beneficial organisms.

Q & A

Q. What are the standard synthetic routes for 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting a hydrazide derivative (e.g., 2-chloro-5-nitrobenzohydrazide) with carbon disulfide or thiourea under acidic conditions (e.g., H₂SO₄) to form the thiadiazole core. Subsequent functionalization of the phenyl group can be achieved using halogenation/nitration steps . Ultrasound-assisted synthesis (e.g., thiol-benzyl halide reactions) may enhance reaction efficiency by reducing time and improving yields, as demonstrated for analogous thiadiazole derivatives .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Key techniques include:

  • Spectroscopy : IR for N–H (3100–3300 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches; ¹H/¹³C NMR for aromatic protons (δ 7.5–8.5 ppm) and thiadiazole carbons .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., S–C distances ≈1.68–1.72 Å) and dihedral angles between the thiadiazole and substituted phenyl ring (often 15–25°) .
  • Elemental analysis : Validate C, H, N, S, and Cl content (±0.3% error margin).

Q. What solvents and reaction conditions optimize its synthesis?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) or ethanol are preferred for cyclization steps. Acidic conditions (H₂SO₄, HCl) catalyze thiadiazole ring formation, while bases (KOH, Et₃N) assist in deprotonation during coupling reactions. Reaction temperatures typically range from 80–120°C for 4–12 hours .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or IR peaks) may arise from polymorphism, tautomerism, or impurities. Mitigation strategies:

  • Cross-validate with X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks (e.g., N–H···N interactions in crystal packing) .
  • DFT calculations : Compare experimental IR/NMR data with computed spectra (B3LYP/6-311++G** basis set) to identify dominant tautomers or conformers .
  • LC-MS/HPLC : Confirm purity and rule out byproducts.

Q. What strategies enhance the compound’s solubility for biological assays?

Methodological Answer: The nitro and chloro groups confer hydrophobicity. Approaches include:

  • Derivatization : Introduce polar substituents (e.g., –OH, –COOH) via post-synthetic modifications (e.g., coupling with succinic anhydride) .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin encapsulation to improve aqueous solubility .
  • Salt formation : React with HCl or sodium bicarbonate to form water-soluble salts.

Q. How do substituents (Cl, NO₂) influence its biological activity?

Methodological Answer: The electron-withdrawing Cl and NO₂ groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). To assess:

  • SAR studies : Synthesize analogs (e.g., replacing Cl with F or NO₂ with CN) and compare bioactivity .
  • Docking simulations : Model interactions with receptors (e.g., Trypanosoma cruzi enzymes) using AutoDock Vina .
  • Electrochemical analysis : Measure redox potentials (cyclic voltammetry) to correlate nitro group reduction with antiparasitic activity .

Q. What crystallographic challenges arise during refinement of its structure?

Methodological Answer: Common issues include:

  • Disorder in the nitro group : Apply SHELXL restraints (e.g., DFIX, SIMU) to model thermal motion .
  • Hydrogen bonding ambiguity : Use difference Fourier maps to locate H atoms and refine with isotropic displacement parameters .
  • Twinning : Employ TWIN/BASF commands in SHELXL for data integration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine

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